molecular formula C11H15O2PS2 B14347977 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione CAS No. 91197-81-8

2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione

Cat. No.: B14347977
CAS No.: 91197-81-8
M. Wt: 274.3 g/mol
InChI Key: NOWSVVXZUCHPQX-UHFFFAOYSA-N
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Description

2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organophosphorus compound It features a benzodioxaphosphole core with a pentylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a pentylsulfanyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the final product. The use of catalysts and advanced purification techniques like chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter its oxidation state.

    Substitution: The benzodioxaphosphole core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzodioxaphosphole core.

Scientific Research Applications

2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The pentylsulfanyl group can form bonds with metal ions, while the benzodioxaphosphole core can participate in various chemical reactions. These interactions can affect the activity of enzymes and other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Pentylsulfanyl)acetic acid: A sulfur-containing carboxylic acid with similar structural features.

    2-Pentylsulfanyl-1H-benzimidazole: A heterocyclic compound with a pentylsulfanyl group.

Uniqueness

2-(Pentylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to its combination of a benzodioxaphosphole core and a pentylsulfanyl group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

91197-81-8

Molecular Formula

C11H15O2PS2

Molecular Weight

274.3 g/mol

IUPAC Name

2-pentylsulfanyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphole

InChI

InChI=1S/C11H15O2PS2/c1-2-3-6-9-16-14(15)12-10-7-4-5-8-11(10)13-14/h4-5,7-8H,2-3,6,9H2,1H3

InChI Key

NOWSVVXZUCHPQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCSP1(=S)OC2=CC=CC=C2O1

Origin of Product

United States

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